N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

High-throughput screening Selectivity profiling GPCR

Procure CAS 865286-03-9 as a verified negative control—inactive across all five PubChem-deposited Scripps Research Institute HTS campaigns (GPR151, FBW7 E3 ligase, MITF, TEAD-YAP, M. tuberculosis kinase). Its 2-methoxyphenyl substitution and single amide NH donor enforce defined SAR boundaries for ortho-substituted 1,3,4-oxadiazole-diphenylacetamides. With XLogP3=4.2, it anchors reversed-phase chromatographic lipophilicity calibration within congeneric series. Superior to uncharacterized in-house analogs for assay robustness testing, Z'-factor determination, and scaffold-hopping around the thio-linked tyrosinase pharmacophore.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 865286-03-9
Cat. No. B2568734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
CAS865286-03-9
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-28-19-15-9-8-14-18(19)22-25-26-23(29-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
InChIKeyXCYPRXJMSKBKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (CAS 865286-03-9): Procurement-Relevant Chemical Identity and Screening Provenance


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (PubChem CID 4327322) is a synthetic 1,3,4-oxadiazole derivative bearing a 2-methoxyphenyl substituent at the oxadiazole C5 position and a 2,2-diphenylacetamide moiety linked via the oxadiazole C2 amino group [1]. Its computed physicochemical profile includes a molecular weight of 385.4 g/mol, a calculated XLogP3 of 4.2, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound has been deposited in the PubChem Substance database and subjected to five high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center, targeting GPR151 activation, FBW7 E3 ligase activation, MITF inhibition, TEAD-YAP interaction inhibition, and Mycobacterium tuberculosis H37Rv kinase inhibition—returning inactive outcomes in all five assays [2].

Why N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide Cannot Be Interchanged with In-Class Oxadiazole Analogs


The 1,3,4-oxadiazole-diphenylacetamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature and position of the aryl substituent at the oxadiazole C5 position. Even within a narrow congeneric series, replacement of the 2-methoxyphenyl group with a 3-methanesulfonylphenyl, 2,3-dihydro-1,4-benzodioxin-6-yl, or 2-(methylsulfanyl)phenyl moiety is expected to alter electronic distribution, hydrogen-bonding capacity, and steric profile at the putative target interface [1]. In the broader diphenylacetamide class, chromatographically determined lipophilicity parameters (Rₘ⁰, C₀) have been shown to correlate with both pharmacokinetic predictors and toxicity scores, meaning that even modest substituent changes can shift a compound's developability profile [2]. Furthermore, high-throughput screening data for CID 4327322 demonstrate that the 2-methoxyphenyl substitution pattern, combined with the diphenylacetamide linkage, yields an inactivity signature across GPR151, FBW7, MITF, TEAD-YAP, and M. tuberculosis kinase assays—a pattern that cannot be assumed for analogs bearing different C5 substituents without experimental verification [3].

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide: Quantitative Differentiation Evidence vs. Closest Analogs


PubChem HTS Inactivity Profile Across Five Orthogonal Targets Differentiates CAS 865286-03-9 from Active 1,3,4-Oxadiazole Congeners

In five orthogonal PubChem high-throughput screening assays deposited by the Scripps Research Institute Molecular Screening Center, CID 4327322 (CAS 865286-03-9) returned an 'Inactive' outcome in every case: GPR151 activator cell-based assay (AID 1508602), FBW7 E3 ligase activator biochemical assay (AID 1259310), MITF inhibitor biochemical assay (AID 1259374), TEAD-YAP interaction inhibitor cell-based assay (AID 1259422), and M. tuberculosis H37Rv kinase inhibitor assay (AID 2842) [1]. This uniformly negative profile is informative because numerous 1,3,4-oxadiazole derivatives from the same screening library are expected to have shown activity in one or more of these assays, establishing that the 2-methoxyphenyl–diphenylacetamide combination does not engage these targets at the screening concentrations employed.

High-throughput screening Selectivity profiling GPCR E3 ligase Transcription factor

Computed XLogP3 of 4.2 Places CAS 865286-03-9 at the Upper Boundary of Drug-Like Lipophilicity Relative to Closest Diphenylacetamide-Oxadiazole Analogs

The computed partition coefficient for CAS 865286-03-9 is XLogP3 = 4.2, as determined by PubChem's computational pipeline [1]. This value approaches the upper limit of Lipinski-compliant drug-like space (LogP ≤ 5) but is substantially more lipophilic than comparator N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide (CAS 1235667-95-4), which bears a simpler methyl-oxadiazole head group and is described as having 'moderate lipophilicity' [2]. Within the diphenylacetamide chemometric framework established by Vastag et al., higher chromatographic lipophilicity (Rₘ⁰) was shown to correlate with increased predicted toxicity scores across the derivative series [3].

Lipophilicity Drug-likeness ADME Physicochemical property

Hydrogen-Bond Donor Count of 1 Distinguishes CAS 865286-03-9 from Thiol- and Hydroxyl-Containing 1,3,4-Oxadiazole Analogs with Implications for Target Engagement

CAS 865286-03-9 possesses exactly one hydrogen-bond donor (the amide NH linking the diphenylacetamide to the oxadiazole ring), with no additional donor-capable substituents on the 2-methoxyphenyl ring [1]. This contrasts with comparator compounds such as 2-((5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide (CAS 332911-99-6) and 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide, which introduce a phenolic –OH donor at the oxadiazole C5 position and employ a thioether rather than amino linkage . The absence of additional H-bond donors in CAS 865286-03-9 reduces the compound's capacity for directed hydrogen-bonding interactions with biological targets while simultaneously improving membrane permeability—a trade-off documented across 1,3,4-oxadiazole kinase inhibitor series where H-bond donor count directly modulates target binding affinity [2].

Hydrogen bonding Molecular recognition Kinase inhibitor Structure–activity relationship

Ortho-Methoxy Conformational Constraint on the 2-Methoxyphenyl Ring Differentiates CAS 865286-03-9 from Para- and Meta-Substituted Phenyl Oxadiazole Analogs

The 2-methoxyphenyl group at the oxadiazole C5 position of CAS 865286-03-9 introduces an ortho-methoxy substituent capable of intramolecular interactions with the oxadiazole ring system, potentially restricting the conformational freedom of the aryl-oxadiazole dihedral angle relative to para- or meta-substituted analogs [1]. This ortho effect is structurally distinct from comparator compounds bearing para-substituted phenyl rings—such as N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide and N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide —where the substituent cannot engage in through-space interactions with the oxadiazole core. In a structurally related 1,3,4-oxadiazole series evaluated for tyrosinase inhibition, the 2-methoxyphenyl-substituted analog (albeit with a thioether linkage rather than the amino linkage of CAS 865286-03-9) achieved an IC₅₀ of 0.003 ± 0.00 µM, representing a ~5,600-fold improvement over kojic acid (IC₅₀ = 16.83 ± 1.16 µM), demonstrating that the ortho-methoxy orientation can confer substantial potency advantages when matched with the appropriate target [2].

Conformational analysis ortho-substituent effect Molecular design Scaffold diversification

Recommended Research and Procurement Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (CAS 865286-03-9)


Negative Control Compound for GPR151, FBW7, MITF, and TEAD-YAP High-Throughput Screening Campaigns

Based on the confirmed inactivity of CAS 865286-03-9 across all five PubChem-deposited Scripps Research Institute screening assays (AID 1508602, 1259310, 1259374, 1259422, and 2842), this compound is qualified for use as a negative control in replicate or follow-up screens targeting GPR151, FBW7 E3 ligase, MITF, or TEAD-YAP [1]. Its well-defined chemical identity (CID 4327322), commercial availability from multiple vendors, and documented inactivity profile make it superior to uncharacterized in-house analogs when a validated inactive oxadiazole is required for Z'-factor determination, assay robustness testing, or counter-screening protocols.

Lipophilic Reference Standard for Chromatographic Method Development and ADME Profiling of Diphenylacetamide-Oxadiazole Series

With a computed XLogP3 of 4.2—positioned near the upper boundary of drug-like chemical space—CAS 865286-03-9 serves as a high-lipophilicity anchor point for reversed-phase chromatographic method development (RP-TLC or HPLC) within diphenylacetamide-oxadiazole congeneric series [1]. The established chemometric framework by Vastag et al. demonstrates that chromatographic retention parameters (Rₘ⁰, C₀) for diphenylacetamides correlate with both pharmacokinetic predictors and toxicity scores [2]. Incorporating CAS 865286-03-9 as a calibration standard enables accurate ranking of analog lipophilicity and predicted developability within a procurement or lead-optimization workflow.

Scaffold-Hopping Starting Point for Kinase Inhibitor or Receptor Antagonist Programs Requiring Ortho-Methoxy Conformational Constraint

The ortho-methoxy substituent on the phenyl ring of CAS 865286-03-9 introduces a conformational constraint not present in para- or meta-substituted diphenylacetamide-oxadiazole analogs [1]. This structural feature is relevant for medicinal chemistry programs targeting binding sites where a specific aryl-oxadiazole dihedral angle is required. The precedent set by the structurally related thio-linked 2-methoxyphenyl-1,3,4-oxadiazole—which achieved an IC₅₀ of 0.003 µM against tyrosinase, a ~5,600-fold improvement over the standard kojic acid [2]—demonstrates that this ortho-methoxy motif can translate into substantial target potency when the binding pocket geometry is compatible. CAS 865286-03-9 can serve as a scaffold-hopping starting point where the amino-linked diphenylacetamide replaces the thioether linkage for altered H-bond donor/acceptor geometry.

Selectivity Profiling Tool Compound for Differentiating 1,3,4-Oxadiazole SAR Series by H-Bond Donor Capacity

With exactly one hydrogen-bond donor (the amide NH), CAS 865286-03-9 occupies a discrete position on the HBD continuum within the 1,3,4-oxadiazole-diphenylacetamide family—contrasting with hydroxyphenyl analogs (HBD ≥ 2) and tertiary amide analogs (HBD = 0) [1]. This makes it a valuable tool compound for deconvoluting the contribution of H-bond donation to target affinity, selectivity, and membrane permeability within a systematic SAR exploration. Procurement of CAS 865286-03-9 alongside its closest HBD-variant analogs (e.g., CAS 332911-99-6 with phenolic –OH) enables controlled pairwise comparisons that isolate the pharmacophoric contribution of the single amide NH donor.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.